(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone
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Overview
Description
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxin ring system substituted with bromine and a chlorophenyl group, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone typically involves the bromination of 1,4-benzodioxane followed by a Friedel-Crafts acylation reaction. The bromination can be carried out using bromine in acetic acid, while the acylation involves the reaction of the brominated benzodioxane with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter .
Comparison with Similar Compounds
Similar Compounds
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Methylphenyl)Methanone: Similar structure but with a methyl group instead of a chlorine atom.
1,4-Benzodioxin, 2,3-Dihydro-: The parent compound without the bromine and chlorophenyl substitutions.
N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Nitro-N-(Substituted-Benzyl)Benzenesulfonamides: Compounds with similar benzodioxin core but different functional groups.
Uniqueness
The uniqueness of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(4-Chlorophenyl)Methanone lies in its specific substitutions, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO3/c16-12-8-14-13(19-5-6-20-14)7-11(12)15(18)9-1-3-10(17)4-2-9/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBXDLDZMRBBBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361307 |
Source
|
Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-39-7 |
Source
|
Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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